molecular formula C11H9F2NO B6916342 N-(2,6-difluorophenyl)cyclobutene-1-carboxamide

N-(2,6-difluorophenyl)cyclobutene-1-carboxamide

Cat. No.: B6916342
M. Wt: 209.19 g/mol
InChI Key: RIEOZDCPFVTQMM-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)cyclobutene-1-carboxamide: is a chemical compound characterized by the presence of a cyclobutene ring and a carboxamide group attached to a 2,6-difluorophenyl moiety

Properties

IUPAC Name

N-(2,6-difluorophenyl)cyclobutene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO/c12-8-5-2-6-9(13)10(8)14-11(15)7-3-1-4-7/h2-3,5-6H,1,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEOZDCPFVTQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)cyclobutene-1-carboxamide typically involves the reaction of 2,6-difluoroaniline with cyclobutene-1-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)cyclobutene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the development of new drugs or as a tool in biochemical studies .

Industry: In the industrial sector, the compound may find applications in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)cyclobutene-1-carboxamide involves its interaction with specific molecular targets, potentially including enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

  • N-(2,6-difluorophenyl)-1-phenylcyclopentanecarboxamide
  • N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-1-carboxamide

Comparison: Compared to similar compounds, N-(2,6-difluorophenyl)cyclobutene-1-carboxamide is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties.

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